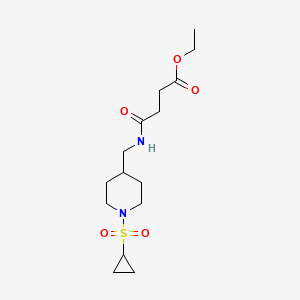

Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5S/c1-2-22-15(19)6-5-14(18)16-11-12-7-9-17(10-8-12)23(20,21)13-3-4-13/h12-13H,2-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPQZGYNFMLMEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1CCN(CC1)S(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Amino Group: The amino group is introduced via a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride.

Formation of the Ethyl Ester: The final step involves esterification of the carboxylic acid precursor with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate has been investigated for its potential use as an antidiabetic agent. Preliminary studies indicate that it may help regulate blood glucose levels in diabetic models, suggesting its role in managing diabetes and related metabolic disorders .

- Antitumor Activity :

-

Neuropharmacology :

- The compound's structural features suggest potential interactions with neurotransmitter systems. Piperidine derivatives are known to modulate dopaminergic and serotonergic pathways, which could lead to applications in treating neurological disorders such as depression or anxiety .

Case Study 1: Antidiabetic Effects

In vitro studies demonstrated that this compound significantly reduced lipid accumulation in hepatocytes, indicating its role in lipid metabolism modulation. Furthermore, animal models showed promising results in reducing blood glucose levels, suggesting its potential as a therapeutic agent for diabetes management .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A series of experiments assessed the cytotoxic effects of the compound on various human cancer cell lines. Results indicated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent . The mechanism underlying this effect may involve the induction of apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism by which Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The cyclopropylsulfonyl group is known to enhance binding affinity and specificity, while the piperidine ring can interact with various active sites. The ester moiety may facilitate membrane permeability, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-aminobutanoate: Lacks the piperidine and cyclopropylsulfonyl groups, making it less complex.

Cyclopropylsulfonyl piperidine: Does not have the ethyl ester moiety, affecting its solubility and reactivity.

Piperidinyl methylamine derivatives: Similar in structure but vary in the substituents on the piperidine ring.

Uniqueness

Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropylsulfonyl group enhances its potential as a pharmacophore, while the ethyl ester moiety improves its solubility and bioavailability.

This compound’s distinct structure and properties make it a valuable subject of study in various fields of chemistry and biology.

Biological Activity

Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 346.4 g/mol. The compound features a cyclopropylsulfonyl group attached to a piperidine ring, which is known for its diverse pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆N₂O₅S |

| Molecular Weight | 346.4 g/mol |

| Structure | Structure |

The compound has been studied primarily for its role as an inhibitor of lysine-specific demethylase (LSD1), an enzyme implicated in various cancers and neurological disorders. Inhibition of LSD1 can lead to increased levels of histone methylation, thereby affecting gene expression related to cell proliferation and survival .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of epigenetic markers, leading to apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

- Cell Lines Tested : MCF-7 (breast cancer), PC3 (prostate cancer)

- IC50 Values :

Neuroprotective Effects

Additionally, the compound has shown neuroprotective properties in preclinical models of neurodegenerative diseases. By inhibiting LSD1, it may help in restoring normal methylation patterns in neuronal cells, which is crucial for maintaining cognitive functions.

Research Findings on Neuroprotection

- Model Used : Mouse model of Alzheimer's disease

- Outcome : Reduced amyloid-beta accumulation and improved cognitive function as assessed by behavioral tests .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate half-life, making it suitable for further development into therapeutic agents.

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | ~6 hours |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Piperidine functionalization : Cyclopropane sulfonyl groups can be introduced via nucleophilic substitution or sulfonylation of 1-(piperidin-4-yl) intermediates under anhydrous conditions .

Amide coupling : The methylamino linker is formed using carbodiimide-based coupling agents (e.g., EDC/HOBt) between the piperidine-sulfonyl intermediate and ethyl 4-oxobutanoate derivatives. Reaction monitoring via TLC or LC-MS is critical to optimize yields .

Esterification : Ethyl ester groups are introduced via acid-catalyzed esterification, often requiring reflux in ethanol with catalytic sulfuric acid .

- Key Considerations : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization using /-NMR and GC-MS are essential to confirm structural integrity .

Q. How can researchers characterize the purity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: methanol/buffer, pH 4.6) to assess impurities. UV detection at 210–260 nm is recommended for carbonyl and aromatic moieties .

- Stability Testing : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation products via LC-MS and quantify using validated calibration curves .

Q. What biological targets or pathways are hypothesized for derivatives of this compound?

- Methodological Answer : Piperidine-sulfonyl derivatives are often explored as protease inhibitors (e.g., angiotensin-converting enzyme analogs) or kinase modulators due to their structural similarity to known pharmacophores . Target identification can involve:

- In silico docking : Use AutoDock Vina to screen against protein databases (e.g., PDB).

- Enzyme inhibition assays : Test against serine proteases or kinases (e.g., trypsin, MAPK) using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictory data in synthetic yields or bioactivity be resolved?

- Methodological Answer :

- Yield Discrepancies : Re-evaluate reaction parameters (e.g., temperature, solvent polarity). For example, reports 79.9% yield for a related piperidine ester under argon, while other studies note lower yields due to side reactions; optimizing anhydrous conditions and catalyst loading (e.g., DMAP) may improve reproducibility .

- Bioactivity Variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement. Statistical analysis (e.g., ANOVA) should account for batch-to-batch compound variability .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Systematically modify the cyclopropylsulfonyl group (e.g., replace with methylsulfonyl or phenylsulfonyl) and the ester moiety (e.g., methyl vs. ethyl).

- Pharmacophore Mapping : Use CoMFA or CoMSIA models to correlate substituent electronic properties (Hammett constants) with bioactivity .

- Crystallography : Co-crystallize derivatives with target proteins (e.g., crystallography-grade ACE) to identify critical hydrogen bonds or steric clashes .

Q. What advanced computational tools can predict metabolic pathways or toxicity?

- Methodological Answer :

- Metabolism Prediction : Use Schrödinger’s BioLuminate or ADMET Predictor to simulate Phase I/II metabolism (e.g., ester hydrolysis, sulfonyl oxidation). Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

- Toxicity Profiling : Apply QSAR models (e.g., DEREK Nexus) to flag potential hepatotoxicity or mutagenicity risks from reactive metabolites .

Q. How can cross-disciplinary approaches enhance research on this compound?

- Methodological Answer :

- Material Science : Collaborate to develop polymer-based delivery systems (e.g., P(CMDA-DMDAAC) copolymers) for sustained release, leveraging controlled synthesis protocols from .

- Pharmacology : Integrate pharmacokinetic studies (e.g., rat IV/PO dosing) with mechanistic toxicology to balance efficacy and safety .

Methodological Tables

Table 1 : Key Analytical Parameters for Purity Assessment

| Parameter | Method | Conditions | Reference |

|---|---|---|---|

| HPLC Retention Time | C18 column, 65:35 MeOH:buffer | Flow: 1.0 mL/min, λ = 254 nm | |

| -NMR Shift | DMSO-d, 400 MHz | δ 1.2–1.4 (ester CH) | |

| GC-MS Fragmentation | Electron ionization (70 eV) | m/z 380 (M) |

Table 2 : Common Synthetic Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low coupling efficiency | Use HATU/DIPEA in DMF, 0°C to RT | |

| Ester hydrolysis during storage | Store under argon at −20°C in anhydrous DCM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.